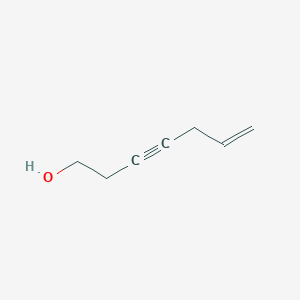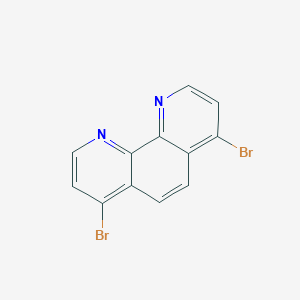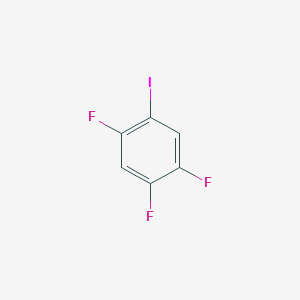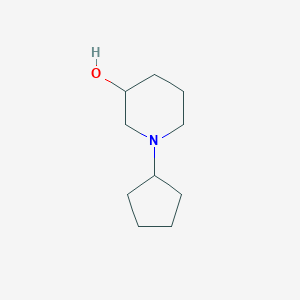
1-Cyclopentylpiperidin-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Cyclopentylpiperidin-3-ol is a synthetic compound belonging to the class of piperidine derivatives. It has the molecular formula C10H19NO and a molecular weight of 169.26 g/mol . This compound is characterized by a piperidine ring substituted with a cyclopentyl group and a hydroxyl group at the third position. Piperidine derivatives are known for their wide range of applications in medicinal chemistry, particularly due to their biological activities.
Méthodes De Préparation
The synthesis of 1-Cyclopentylpiperidin-3-ol can be achieved through various synthetic routes. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another approach is the ring opening of aziridines under the action of N-nucleophiles . Industrial production methods often employ efficient catalytic processes to ensure high yields and purity. For instance, the use of Cp*Ir complexes has been reported for the N-heterocyclization of primary amines with diols .
Analyse Des Réactions Chimiques
1-Cyclopentylpiperidin-3-ol undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into various amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-Cyclopentylpiperidin-3-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex piperidine derivatives.
Biology: It serves as a building block for the development of biologically active molecules.
Industry: This compound is utilized in the production of pharmaceuticals and agrochemicals due to its versatile reactivity.
Mécanisme D'action
The mechanism of action of 1-Cyclopentylpiperidin-3-ol involves its interaction with specific molecular targets. It is known to act as a muscarinic antagonist, which means it binds to muscarinic receptors and inhibits their activity . This interaction can lead to various physiological effects, such as pupil dilation and inhibition of glandular secretions. The pathways involved include the inhibition of acetylcholine binding, which prevents the activation of downstream signaling cascades.
Comparaison Avec Des Composés Similaires
1-Cyclopentylpiperidin-3-ol can be compared with other similar compounds, such as:
1-Cyclopenten-3-ol: This compound has a similar cyclopentyl structure but lacks the piperidine ring.
1-Penten-3-ol: It has a linear structure with a hydroxyl group and a double bond, differing significantly from the piperidine ring structure.
Cyclopentolate: Another muscarinic antagonist, but with a different chemical structure and used primarily in ophthalmology.
The uniqueness of this compound lies in its combination of the piperidine ring and cyclopentyl group, which imparts distinct chemical and biological properties.
Propriétés
IUPAC Name |
1-cyclopentylpiperidin-3-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO/c12-10-6-3-7-11(8-10)9-4-1-2-5-9/h9-10,12H,1-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBYJEAZPIWFZDS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2CCCC(C2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

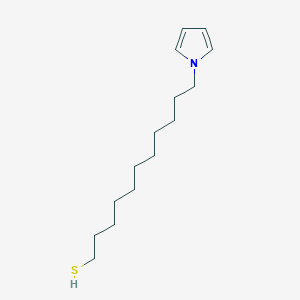
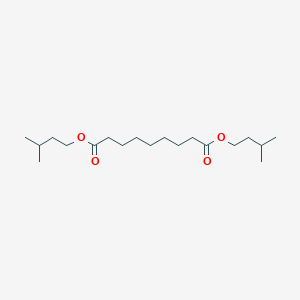

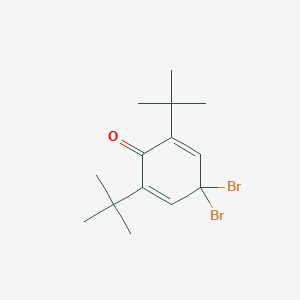
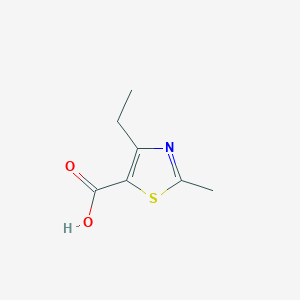
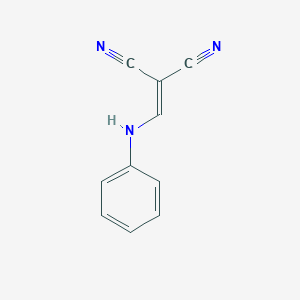
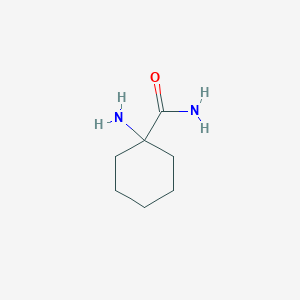

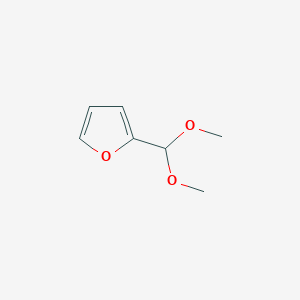
![1-Propene, 3-[2-(2-methoxyethoxy)ethoxy]-](/img/structure/B179075.png)
